molecular formula C₁₂H₁₄O₈ B1144657 3-Deoxy-D-​erythro-​hex-​2-​enonic Acid δ-​Lactone 2,​4,​6-​Triacetate CAS No. 22860-23-7

3-Deoxy-D-​erythro-​hex-​2-​enonic Acid δ-​Lactone 2,​4,​6-​Triacetate

Cat. No. B1144657
CAS RN: 22860-23-7
M. Wt: 286.23
InChI Key:
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Description

3-Deoxy-D-erythro-hex-2-enonic acid δ-lactone 2,4,6-triacetate, or 3DHELTA, is a compound of great interest to the scientific community. It is a unique molecule that has a wide range of applications in various fields of research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Deoxy-D-​erythro-​hex-​2-​enonic Acid δ-​Lactone 2,​4,​6-​Triacetate involves the conversion of D-glucose to the desired compound through a series of chemical reactions.

Starting Materials
D-glucose, Acetic anhydride, Sodium acetate, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Methanol, Ethanol

Reaction
Step 1: Conversion of D-glucose to D-glucosone using hydrochloric acid, Step 2: Reduction of D-glucosone to D-glucitol using sodium borohydride, Step 3: Acetylation of D-glucitol using acetic anhydride and sodium acetate to form 2,3,4,6-tetra-O-acetyl-D-glucitol, Step 4: Oxidation of 2,3,4,6-tetra-O-acetyl-D-glucitol using sodium periodate to form 3-Deoxy-D-​erythro-​hex-​2-​enonic Acid, Step 5: Conversion of 3-Deoxy-D-​erythro-​hex-​2-​enonic Acid to its δ-lactone form using acetic acid and sodium hydroxide, Step 6: Triacetylation of 3-Deoxy-D-​erythro-​hex-​2-​enonic Acid δ-​Lactone using acetic anhydride and sodium acetate to form the final product 3-Deoxy-D-​erythro-​hex-​2-​enonic Acid δ-​Lactone 2,​4,​6-​Triacetate

Scientific Research Applications

3DHELTA has a wide range of applications in scientific research. It has been used in the fields of biochemistry, pharmacology, and medicine, as well as in the study of enzymes and proteins. It has also been used in the study of cell signaling, gene expression, and metabolic pathways.

Mechanism Of Action

3DHELTA has been shown to act as an inhibitor of several enzymes, including phospholipase A2, proteases, and cytochrome P450. It has also been shown to inhibit the activity of several proteins, including cyclin-dependent kinases and protein kinase C.

Biochemical And Physiological Effects

3DHELTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. In addition, 3DHELTA has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress.

Advantages And Limitations For Lab Experiments

3DHELTA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without degradation. Additionally, it is cost-effective and has a wide range of applications. However, 3DHELTA has some limitations for lab experiments. It is not soluble in water, and it is not stable in acidic conditions.

Future Directions

There are a number of potential future directions for research involving 3DHELTA. These include further investigations into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 3DHELTA could lead to the development of new drugs or treatments. Finally, it is possible that 3DHELTA could be used as a tool to study the regulation of gene expression and metabolic pathways.

properties

CAS RN

22860-23-7

Product Name

3-Deoxy-D-​erythro-​hex-​2-​enonic Acid δ-​Lactone 2,​4,​6-​Triacetate

Molecular Formula

C₁₂H₁₄O₈

Molecular Weight

286.23

Origin of Product

United States

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